![molecular formula C21H22FN3O3S2 B2418896 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone CAS No. 851800-25-4](/img/structure/B2418896.png)
[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalyst- and Solvent-Free Synthesis
The catalyst- and solvent-free synthesis approach demonstrates the potential for creating complex organic molecules with improved efficiency and environmental friendliness. For instance, the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions showcases innovative methods in organic synthesis that could be applicable to the synthesis of the specified chemical (Moreno-Fuquen et al., 2019).
Development of Solution Formulations
Research focusing on the development of solution formulations for poorly water-soluble compounds emphasizes the importance of solubility in the efficacy of potential therapeutic agents. Studies on nonaqueous solution formulations to prevent or delay precipitation of compounds from solution highlight the challenges and solutions in formulating active pharmaceutical ingredients for optimal in vivo exposure, which is critical for early toxicology and clinical studies (Burton et al., 2012).
Crystal Structure and DFT Studies
The synthesis and crystallographic analysis, combined with density functional theory (DFT) studies, provide a foundation for understanding the molecular structure, electronic properties, and potential reactivity of complex organic molecules. This research is pivotal for the development of novel compounds with specific properties, as evidenced by studies on boric acid ester intermediates and their comprehensive structural and theoretical analysis (Huang et al., 2021).
Improvement on Synthesis Processes
Improvements in the synthesis processes of compounds, such as flubenimidazole, through optimized reaction conditions and yields, underline the ongoing efforts to enhance the efficiency and scalability of synthetic routes. This research can provide insights into refining the synthesis of similarly complex molecules for various applications, including agricultural and pharmaceutical fields (Hong, 2004).
Novel Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents demonstrate the potential therapeutic applications of complex organic compounds. This line of research illustrates the importance of chemical synthesis in drug discovery and the development of new treatments for various conditions (Ravula et al., 2016).
作用機序
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 14 and Mitogen-activated protein kinase 1 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
The compound interacts with its targets by binding to the active site of the kinases, potentially inhibiting their activity . This interaction can lead to changes in the phosphorylation state of downstream proteins, altering their function and the overall cellular response.
Biochemical Pathways
The affected pathways primarily involve signal transduction processes related to cell growth and stress response. The inhibition of the targeted kinases can disrupt these pathways, leading to altered cellular responses . The downstream effects can include changes in gene expression, cell cycle progression, and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cellular context. In general, inhibition of the targeted kinases can lead to decreased cell proliferation and increased stress response . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Understanding these factors is crucial for optimizing the compound’s use in a therapeutic context.
特性
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c22-18-7-3-16(4-8-18)15-29-21-23-11-14-25(21)20(26)17-5-9-19(10-6-17)30(27,28)24-12-1-2-13-24/h3-10H,1-2,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNAXADRPRKHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)
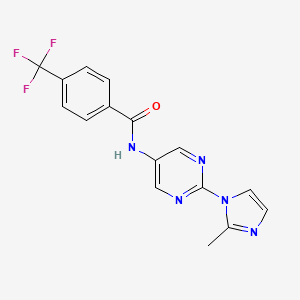
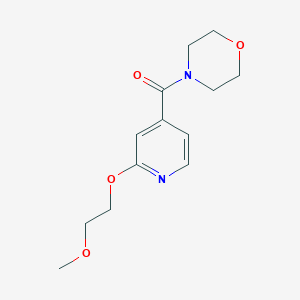
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2418822.png)
![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)
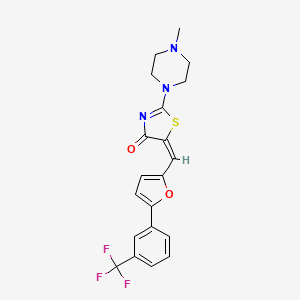
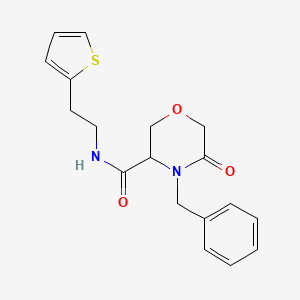

![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)

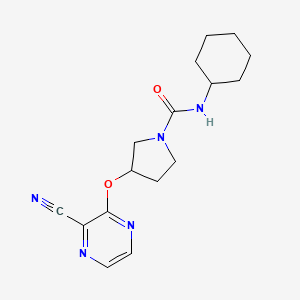
![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)